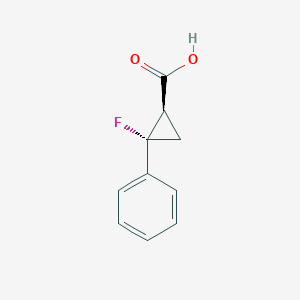
rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a fluorine atom and a phenyl group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and phenyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and phenyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- rel-(1R,2S)-2-fluorocyclopropanecarboxylic acid
- rel-(1R,2S)-2-propionylcyclobutane-1-carboxylic acid
- rel-10-[(1R,2S)-2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
Uniqueness
rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid is unique due to the presence of both a fluorine atom and a phenyl group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
生物活性
rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid is a fluorinated derivative of cyclopropanecarboxylic acid, notable for its potential biological activities. This compound has gained attention in medicinal chemistry due to its structural features that enhance its reactivity and biological efficacy. This article will explore the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H9FO2, with a molar mass of approximately 180.17 g/mol. The presence of a fluorine atom at the second carbon position of the cyclopropane ring significantly influences its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H9FO2 |
| Molar Mass | 180.17 g/mol |
| Appearance | Yellow or beige powder |
| Melting Point | 105 °C |
| Density | 1.250 g/cm³ (predicted) |
Research indicates that this compound exhibits significant biological activity primarily through its action as an inhibitor of monoamine oxidases (MAO). MAO enzymes are crucial for the metabolism of neurotransmitters such as serotonin and dopamine. The introduction of fluorine enhances the compound's binding affinity and selectivity for these enzymes compared to non-fluorinated analogs.
Inhibition of Monoamine Oxidase
Studies have shown that this compound acts as a competitive inhibitor of MAO, demonstrating enhanced activity due to the presence of the fluorine atom. The inhibition mechanism involves non-covalent interactions between the compound and the active site of the enzyme, resulting in decreased breakdown of neurotransmitters.
Antimicrobial Properties
Fluorinated cyclopropanes have been reported to exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.
Case Studies
Case Study 1: MAO Inhibition
A study conducted on the inhibitory effects of this compound on MAO revealed that it effectively reduced enzyme activity in vitro. The IC50 value (the concentration required to inhibit 50% of enzyme activity) was determined to be significantly lower than that of non-fluorinated counterparts, highlighting the importance of fluorination in enhancing biological efficacy.
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in treating bacterial infections.
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Phenylcyclopropanecarboxylic Acid | Cyclopropane ring with phenyl group | Lacks fluorine; less potent as MAO inhibitor |
| Tranylcypromine | Non-fluorinated analog | Used primarily for depression; broader side effects |
| Ethyl 1-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate | Contains sulfonyl group | Different functional group; varying biological activity |
| Cis-trans Isomers of Cyclopropanecarboxylic Acid | Variants based on geometric configuration | Differences in reactivity and biological activity |
The incorporation of fluorine into this compound not only enhances its biological activity but also distinguishes it from other similar compounds.
特性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC名 |
(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m1/s1 |
InChIキー |
ULOVTWLQHAOUKT-PSASIEDQSA-N |
異性体SMILES |
C1[C@@H]([C@@]1(C2=CC=CC=C2)F)C(=O)O |
正規SMILES |
C1C(C1(C2=CC=CC=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















